molecular formula C8H3BrF4O B109454 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 617706-15-7

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B109454
M. Wt: 271.01 g/mol
InChI Key: DBEXLGFRBKOYBI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C₈H₆BrFO . It’s an important organic intermediate used in pharmaceuticals .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . Another process for the preparation of a similar compound, 5-bromo-2-fluorobenzeneboronic acid, which is useful as an intermediate in the preparation of a non-ester pyrethroid compound, has been disclosed .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone and similar compounds are actively involved in various chemical synthesis processes. For instance, they have been used in the Grignard reaction, a critical method in organic synthesis. In one study, the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with ketones in the presence of magnesium resulted in unusual reaction products, suggesting an alternative reaction pathway involving primary Grignard reagents reacting with excess halothane rather than the ketone. This process led to the formation of several fluorine compounds, demonstrating the complex and intricate nature of these chemical reactions (Takagi et al., 1992).

Chemoenzymatic Synthesis

The compound and its derivatives have been used in chemoenzymatic synthesis, which combines chemical and enzymatic steps. A series of 1‐aryl‐2,2,2‐trifluoroethanones were synthesized and then subjected to bioreduction using stereocomplementary alcohol dehydrogenases. This process led to the efficient and selective production of (R)-alcohols and (S)-enantiomers, providing a stereoselective route towards specific inhibitors and demonstrating the utility of these compounds in complex chemical syntheses (González-Martínez et al., 2019).

Material Synthesis

Compounds like 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone have been utilized in material synthesis. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a related compound demonstrated the potential of these compounds in creating materials with specific structures and properties, confirmed by methods like IR and 1H NMR (Tan Bin, 2010).

Pharmaceutical Research

In pharmaceutical research, these compounds have been used in the synthesis and study of various drug precursors and active substances. For instance, the resolution of a nonsteroidal antiandrogen and the determination of the active enantiomer's absolute configuration involved the use of related fluorine compounds. This highlights the role of such compounds in developing and understanding potential therapeutic agents (Tucker & Chesterson, 1988).

Organometallic Synthesis

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone and its derivatives are also pivotal in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used as a starting material for various synthetically useful reactions, highlighting the versatility of these compounds in creating complex organometallic structures (Porwisiak & Schlosser, 1996).

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEXLGFRBKOYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463830
Record name 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

CAS RN

617706-15-7
Record name 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (22.1 mL, 157 mmol) in 140 mL THF was stirred under argon at −68° C. while n-BuLi (57.9 mL, 2.59 M in hexane, 150 mmol) was added in a fine stream in 2 portions over 6 minutes. The resulting pale yellow homogeneous solution was removed from the acetone/dry ice bath and stirred at ambient conditions for 9 minutes, and was then cooled back down to −68° C. and a solution of 1-bromo-4-fluorobenzene (15.6 mL, 143 mmol) in THF (30 mL) was added dropwise over 5 minutes. The reaction was then stirred in the cold bath for another 6 minutes, and the pale yellow reaction was then treated dropwise with a solution of ethyl trifluoroacetate (18.7 mL, 157 mmol) in THF (30 mL) over ˜8 minutes (internal temp rose to −47° C.). The pale yellow reaction was then stirred overnight as the acetone/dry ice bath expired (15 hours). The resulting yellow homogeneous solution was washed with 5 M aqueous NH4Cl (2×50 mL), and the organic layer was dried (Na2SO4), filtered, and concentrated to provide the crude title compound as a clear dark yellow oil.
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22.1 mL
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57.9 mL
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140 mL
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15.6 mL
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30 mL
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18.7 mL
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30 mL
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acetone dry ice
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Diisopropylamine (4.40 mL, 31.4 mmol) was dissolved in THF (28 mL) and cooled to −40° C. Then n-butyllithium (12.6 mL, 2.5 M in hexanes, 31.4 mmol) was added dropwise, and the reaction was stirred at −40° C. for 1 h, then cooled to −78° C. A solution of 1-bromo-4-fluorobenzene (5 g, 28.6 mmol) in THF (6.0 mL) was added, and the reaction was stirred at −78° C. for 1 h. Trifluoroacetic acid ethyl ester (3.73 mL, 31.4 mmol) in THF (6.0 mL) was then added, and the reaction was slowly warmed to 0° C. over an hour. The reaction was quenched with NH4Cl (aq. sat), and extracted with EtOAc, washed with brine, and dried over Na2SO4, filtered, and concentrated in vacuo. Purification by normal phase silica gel column chromatography (EtOAc/heptane) provided 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone.
Quantity
4.4 mL
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reactant
Reaction Step One
Name
Quantity
28 mL
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solvent
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12.6 mL
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reactant
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5 g
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reactant
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6 mL
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solvent
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3.73 mL
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6 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a stirring solution of diisopropylamine (56.4 g, 0.55 mol) in THF (500 mL) at −40° C., n-butyl lithium (200 mL, 2.66 M hexane solution) was added dropwise. The mixture was stirred at −40° C. for 1 hour and then cooled to −78° C. Then, a solution of 4-fluorobromobenzene (87.5 g, 0.50 mol) in THF (100 mL) was slowly added dropwise thereto such that the inner temperature of the reaction solution did not exceed −70° C. After the reaction solution was stirred at −78° C. for 1 hour, a solution of ethyl trifluoroacetate (65.4 mL, 0.55 mol) in THF (100 mL) was added thereto at the same temperature. After the temperature of the reaction solution was raised to 0° C. over 1 hour under stirring, a saturated aqueous ammonium chloride solution was added thereto, and the solution was diluted with ethyl acetate. The organic layer was separated and washed with saturated brine and then dried over magnesium sulfate. After the drying agent was removed by filtration, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/4), and the resulting yellow oily substance was purified again by distillation under reduced pressure (1 mmHg, 53° C.), whereby the objective compound (83.8 g, 61.8%) was obtained as a yellow oily substance.
Quantity
56.4 g
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reactant
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200 mL
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500 mL
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87.5 g
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100 mL
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65.4 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Citations

For This Compound
2
Citations
AS Golubev, AF Shidlovskii, AS Peregudov… - Russian Chemical …, 2014 - Springer
A convenient synthetic method to access hitherto unknown 3-(trifluoromethyl)- and 3-(difluoromethyl)-2,1-benzisoxazoles by the reaction of sodium azide with 1-(2-halophenyl)-2,2,2-…
Number of citations: 7 link.springer.com
T Mizutani, S Ishikawa, T Nagase… - Journal of medicinal …, 2009 - ACS Publications
A series of benzoxazinones was synthesized and evaluated as novel long chain fatty acid elongase 6 (ELOVL6) inhibitors. Exploration of the SAR of the UHTS lead 1a led to the …
Number of citations: 20 pubs.acs.org

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